![molecular formula C12H11NO4S B2994437 Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate CAS No. 749216-29-3](/img/structure/B2994437.png)
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiproliferative Effects on Human Leukemic Cells
A study conducted by Sharath Kumar et al. (2014) unveiled the synthesis and antiproliferative impact of 2, 3 disubstituted 4-thiazolidinone analogues, including compounds related to Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate, on human leukemic cells. The study highlighted compound 5's significant cytotoxicity and its ability to induce cell death, presenting a potential avenue for therapeutic applications in leukemia treatment Sharath Kumar et al., 2014.
Anticancer Activity
Havrylyuk et al. (2010) explored antitumor activities of novel 4-thiazolidinones with benzothiazole moiety, revealing compounds' efficacies across various cancer cell lines, including leukemia, melanoma, and lung cancer. This research indicates the potential of this compound derivatives as anticancer agents Havrylyuk et al., 2010.
Synthesis and In Solution Behavior
Refouvelet et al. (1994) investigated the synthesis, in solution behavior, and regioselective cyclocondensation of Thiazolidine-2,4-dicarboxylic acid and its esters, laying foundational knowledge for chemical synthesis processes involving this compound and its derivatives Refouvelet et al., 1994.
Aldose Reductase Inhibitors
Saeed et al. (2014) synthesized oxothiazolidine benzoate and acetate derivatives, evaluating them as aldehyde reductase and aldose reductase inhibitors. Their findings suggest these compounds' utility in managing diabetic complications, highlighting the broader applicability of this compound derivatives in therapeutic settings Saeed et al., 2014.
Molecular Aggregation Studies
Matwijczuk et al. (2016) examined the molecular aggregation in derivatives of 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. These studies provide insights into the physical properties and potential applications of this compound in material sciences Matwijczuk et al., 2016.
Safety and Hazards
This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H317 . The precautionary statement is P280 . It falls under the hazard classification of Skin Sens. 1 . It belongs to the storage class code 11, which stands for Combustible Solids . The WGK is 3 . The flash point is not applicable .
Mecanismo De Acción
Target of Action
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate, a derivative of Thiazolidin-2,4-Dione (TZD), is known to stimulate the PPARγ receptor and the cytoplasmic Mur ligase enzyme . The PPARγ receptor plays a crucial role in regulating lipid metabolism and insulin sensitivity, while the Mur ligase enzyme is involved in the biosynthesis of bacterial cell walls .
Mode of Action
The compound interacts with its targets by binding to the active sites of the PPARγ receptor and the Mur ligase enzyme . This binding triggers a series of biochemical reactions that lead to changes in cellular functions. For instance, the activation of the PPARγ receptor improves insulin sensitivity, which can help manage diabetes .
Biochemical Pathways
The activation of the PPARγ receptor by the compound influences the lipid metabolism pathway and the insulin signaling pathway . These pathways play a significant role in maintaining glucose homeostasis in the body. On the other hand, the inhibition of the Mur ligase enzyme disrupts the peptidoglycan biosynthesis pathway in bacteria, leading to the weakening of their cell walls .
Result of Action
The activation of the PPARγ receptor by the compound can lead to improved insulin sensitivity, potentially offering therapeutic benefits for diabetes . The inhibition of the Mur ligase enzyme can lead to the disruption of bacterial cell wall synthesis, providing a potential antimicrobial effect .
Análisis Bioquímico
Biochemical Properties
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating gene expression related to glucose and lipid metabolism . The compound’s interaction with PPARs involves binding to the receptor, leading to conformational changes that enhance or inhibit the transcription of target genes. Additionally, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating cellular redox states .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, particularly those involved in inflammation and metabolism. For instance, it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines . This compound also impacts gene expression by modulating the activity of transcription factors such as PPARs, leading to altered cellular metabolism and reduced oxidative stress . Furthermore, it has been shown to affect cellular proliferation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the ligand-binding domain of PPARs, causing a conformational change that facilitates the recruitment of coactivators or corepressors . This interaction modulates the transcription of genes involved in glucose and lipid metabolism. Additionally, the compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . These inhibitory actions reduce the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function, such as reducing oxidative stress and inflammation, are sustained over extended periods . Prolonged exposure may lead to adaptive cellular responses, potentially diminishing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as improved glucose metabolism and reduced inflammation . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on cellular redox states and its potential to induce oxidative stress at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound also affects metabolic flux by modulating the activity of key enzymes in glucose and lipid metabolism, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is predominantly localized in the cytoplasm and nucleus, where it interacts with PPARs and other transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This precise localization is essential for its role in modulating gene expression and cellular metabolism .
Propiedades
IUPAC Name |
methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-17-11(15)9-4-2-8(3-5-9)6-13-10(14)7-18-12(13)16/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDOYJQPIYQMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

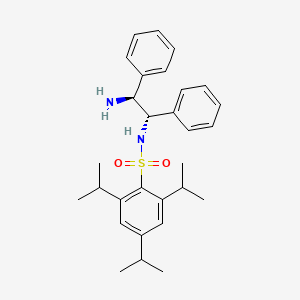
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)
![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)
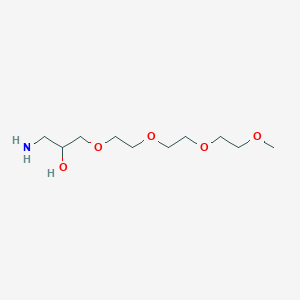

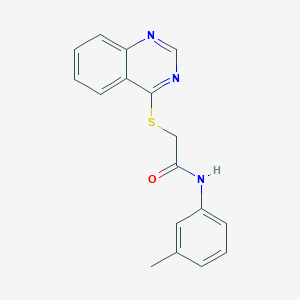
![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)
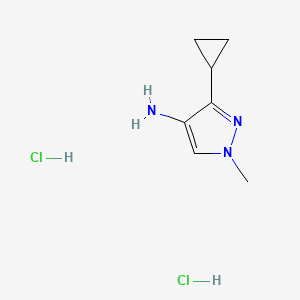
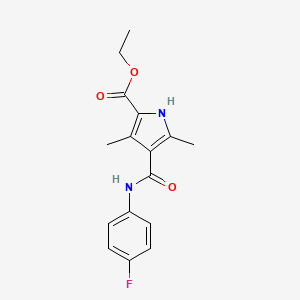
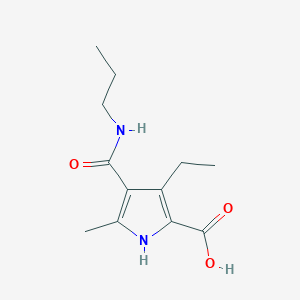
![7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2994372.png)
![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)